1,2-Diethylhydrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-diethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBOYOYVDOUXLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
| Record name | HYDRAZINE, 1,2-DIETHYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16217 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043754 | |
| Record name | 1,2-Diethylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydrazine, 1,2-diethyl- is a solid., Colorless liquid; [HSDB] | |
| Record name | HYDRAZINE, 1,2-DIETHYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16217 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Diethylhydrazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7900 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
85.5 °C | |
| Record name | 1,2-DIETHYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5099 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
The hydrochloride is soluble in water and ethanol and slightly sol in acetone /1,2-Diethylhydrazine hydrochloride/, >10% in ethanol, >10% in ethyl ether, >10% in benzene, >10% in chloroform, Very soluble in benzene, ether, and ethanol. | |
| Record name | 1,2-DIETHYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5099 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.797 AT 26 °C/4 °C/D | |
| Record name | 1,2-DIETHYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5099 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
69.3 [mmHg] | |
| Record name | 1,2-Diethylhydrazine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7900 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
1615-80-1 | |
| Record name | HYDRAZINE, 1,2-DIETHYL- | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16217 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Diethylhydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diethylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diethylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diethylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-DIETHYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7C5I1IVDF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-DIETHYLHYDRAZINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5099 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Reductive Alkylation of Hydrazine
The reductive alkylation of hydrazine with aldehydes or ketones represents a foundational approach to synthesizing 1,2-dialkylhydrazines. For 1,2-diethylhydrazine, this method involves reacting hydrazine with acetaldehyde in the presence of a reducing agent. Early work by Taipale demonstrated that aldehydes often yield mixtures of secondary amines, primary amines, and ammonia, complicating isolation .
In a typical procedure, hydrazine hydrate is combined with acetaldehyde in a polar solvent such as methanol. A catalyst—commonly palladium on carbon or Raney nickel—is introduced under hydrogen pressure (50–100 psig) to facilitate reductive alkylation . The reaction proceeds via imine intermediates, which are subsequently reduced to the target hydrazine. For example:
However, competing over-alkylation and disproportionation reactions often result in low yields (30–50%) . Optimization studies suggest that maintaining a pH below 7.5 and a molar ratio of hydrazine to aldehyde near 1:2 improves selectivity .
Reduction of Azines with Lithium Aluminum Hydride
A more reliable method involves the reduction of azines (azines = ) using lithium aluminum hydride (LiAlH). This approach, pioneered by Weiniger and Rice, avoids the pitfalls of direct alkylation .
Azines are synthesized by condensing two equivalents of an aldehyde with hydrazine:
Subsequent reduction with LiAlH in anhydrous ether cleaves the N=N bond, yielding this compound:
This method achieves yields exceeding 70%, with purity dependent on the azine’s initial quality . Deuterium-labeling studies using LiAlD confirm that hydrogen atoms are incorporated exclusively at the nitrogen centers, supporting a concerted reduction mechanism .
Alkylation of Hydrazine Derivatives
Alternative routes involve alkylating protected hydrazine derivatives, such as 1,2-dibenzoylhydrazine. Harries and Kammerer first demonstrated this approach, wherein the benzoyl groups are replaced via successive ethylation and hydrolysis steps :
-
Ethylation :
-
Hydrolysis :
While this method avoids reductive conditions, it requires harsh alkylating agents (e.g., ethyl iodide) and multi-step purification, resulting in moderate yields (40–60%) .
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the principal preparation routes:
Challenges and Limitations
-
Side Reactions : Reductive alkylation often produces ethylamine and ammonia due to over-reduction .
-
Purification : this compound’s high polarity complicates distillation, necessitating azeotropic drying or fractional crystallization.
-
Safety : The compound’s sensitivity to oxidation necessitates inert-atmosphere handling to prevent decomposition into toxic byproducts.
Chemical Reactions Analysis
Types of Reactions
1,2-Diethylhydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form azoparaffins using reagents like mercuric oxide in water.
Reduction: The compound can be reduced using lithium aluminum hydride, which is a common reducing agent.
Common Reagents and Conditions
Oxidation: Mercuric oxide in water.
Reduction: Lithium aluminum hydride.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Azoparaffins.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted hydrazine compounds.
Scientific Research Applications
Carcinogenicity Studies
1,2-Diethylhydrazine has been extensively utilized in carcinogenicity studies to understand its effects on various biological systems. Research indicates that DEH induces tumors in laboratory animals, particularly in the gastrointestinal tract. Studies involving different rodent models have demonstrated a clear dose-response relationship between DEH exposure and tumor incidence.
-
Case Study: Rat Models
In one study, Fischer rats were administered DEH at varying doses, leading to a high incidence of colon tumors. Specifically, 78.6% of treated rats developed colon epithelial tumors after a single dose of 35 mg/kg body weight . -
Case Study: Mouse Models
In another experiment involving CF1 mice, subcutaneous injections of DEH resulted in over 83% of subjects developing colonic neoplasms . This highlights DEH's utility as a model for studying colorectal cancer mechanisms.
Mechanistic Studies
Research has also focused on the biochemical mechanisms through which DEH exerts its carcinogenic effects. It has been shown to cause DNA damage and promote aberrant crypt foci formation in the colon, serving as precursors to colorectal cancer. These findings are significant for understanding the molecular pathways involved in tumorigenesis .
Dietary Interaction Studies
The interaction between dietary factors and DEH-induced carcinogenesis has been another area of investigation. For instance, studies have explored how high-fat diets influence the development of tumors in rats treated with DEH, revealing that dietary composition can significantly alter tumor incidence and progression .
Toxicological Assessments
Toxicological evaluations have revealed that exposure to DEH poses significant health risks. The compound is classified as a potential human carcinogen based on animal studies showing increased tumor formation following exposure. Occupational exposure assessments indicate that laboratory personnel may be at risk due to handling this chemical without adequate safety measures.
Potential Therapeutic Applications
Emerging research suggests that derivatives of diethylhydrazine may have therapeutic potential beyond their carcinogenic properties. Investigations into modified hydrazine compounds have indicated possible anti-cancer activities, prompting further exploration into their pharmacological applications.
Summary Table of Research Findings
Mechanism of Action
The mechanism of action of 1,2-Diethylhydrazine involves its interaction with molecular targets through various pathways. It can act as a reducing agent, donating electrons to other molecules. Additionally, it can form reactive intermediates that participate in further chemical reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1,2-Diphenylhydrazine (CAS 122-66-7)
Molecular Formula : C₁₂H₁₂N₂ | Molecular Weight : 184.24 g/mol .
Key Differences :
- The phenyl groups in 1,2-diphenylhydrazine increase its molecular weight and stability compared to the ethyl substituents in this compound.
- 1,2-Diphenylhydrazine’s environmental persistence is poorly characterized, while its rapid oxidation contrasts with the unknown degradation pathways of this compound .
1,2-Dimethylhydrazine (CAS 540-73-8)
Molecular Formula : C₂H₈N₂ | Molecular Weight : 60.10 g/mol .
Key Differences :
- The methyl groups in 1,2-dimethylhydrazine enable metabolic activation in the liver, producing DNA-damaging metabolites that target the colon .
- 1,2-Dimethylhydrazine’s higher volatility (lower molecular weight) increases inhalation exposure risks compared to this compound.
1,1-Dimethylhydrazine (CAS 57-14-7)
Molecular Formula : C₂H₈N₂ | Molecular Weight : 60.10 g/mol .
Key Differences :
- The unsymmetrical structure of 1,1-dimethylhydrazine alters its reactivity, making it more suitable for industrial applications like rocket propulsion.
Toxicity and Regulatory Status
Biological Activity
1,2-Diethylhydrazine (DEH) is a member of the hydrazine family, known for its biological activity and potential carcinogenic effects. This article explores the compound's biochemical properties, mechanisms of action, and its implications in toxicology and cancer research.
This compound is a colorless liquid with a pungent odor, soluble in water and organic solvents. Its structure allows it to act as a strong alkylating agent, which can interact with DNA and proteins, leading to various biological effects. The primary mechanism by which DEH exerts its biological activity involves the formation of reactive intermediates that can cause DNA damage through alkylation. This process initiates mutagenesis, potentially leading to cancer development.
Carcinogenicity
Research indicates that this compound is a potent carcinogen. In laboratory studies, it has been shown to induce tumors in various animal models. Notably, DEH has been linked to the development of tumors in the liver, lungs, and other organs when administered at specific doses over time. The National Toxicology Program (NTP) has classified hydrazines, including DEH, as potential human carcinogens based on animal studies.
Table 1: Tumor Incidence in Animal Models
Biochemical Effects
This compound affects multiple biochemical pathways. It has been observed to alter enzyme activities related to detoxification and oxidative stress response. For instance:
- Phase I Enzymes : DEH exposure increases cytochrome P450 activity, leading to enhanced metabolic activation of procarcinogens.
- Antioxidant Enzymes : DEH treatment can decrease levels of glutathione peroxidase and superoxide dismutase, indicating increased oxidative stress.
Case Studies
Several case studies have highlighted the effects of DEH on different biological systems:
- Study on Rats : A study investigated the chemoprotective effects of various compounds against DEH-induced colon cancer in rats. Results indicated that certain antioxidants could mitigate oxidative damage caused by DEH exposure .
- Human Exposure Assessment : Epidemiological studies have suggested a correlation between environmental exposure to hydrazines and increased cancer risk in humans. However, direct evidence linking DEH exposure to human carcinogenesis remains limited due to ethical considerations in human trials.
Toxicological Profile
The toxicological profile of this compound includes acute and chronic effects:
- Acute Toxicity : Inhalation or ingestion can lead to symptoms such as nausea, vomiting, and central nervous system depression.
- Chronic Effects : Long-term exposure is associated with liver damage and increased cancer risk.
Table 2: Toxicological Effects of this compound
| Effect Type | Description |
|---|---|
| Acute Toxicity | Nausea, vomiting, CNS depression |
| Chronic Toxicity | Liver damage, carcinogenic potential |
Q & A
Q. Table 2: Mutagenicity of this compound in Salmonella Strains
| Strain | S9 Mix | Result (Revertants/µg) | Key Mechanism |
|---|---|---|---|
| TA100 | No | Positive (Dose-dependent) | Base-pair substitutions |
| TA102 | No | Positive (Dose-dependent) | Oxidative DNA damage |
| TA100/TA102 | Yes | Negative | Protein-mediated deactivation |
Methodological Recommendations
- Analytical Chemistry : Use HPLC-MS with isotope dilution to distinguish this compound from azobenzene .
- In Vivo Studies : Monitor alkylation in non-intestinal tissues (e.g., spleen) and include metabolic inhibitors to validate pathways .
- Systematic Reviews : Apply ATSDR’s confidence-rating criteria to prioritize high-quality studies (e.g., low risk of bias, adequate sample sizes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
